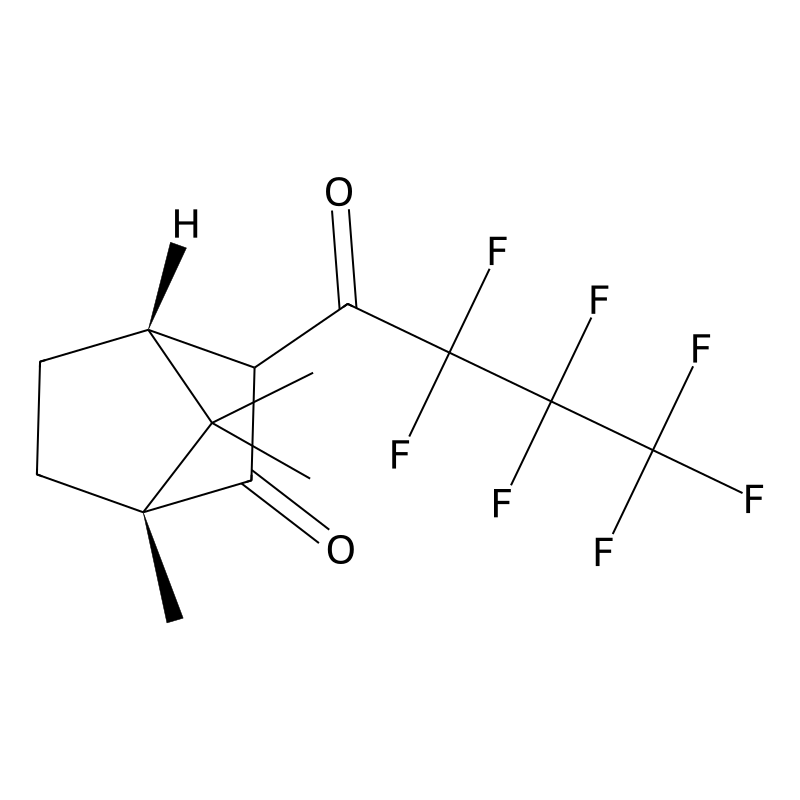

3-Heptafluorobutyryl-(+)-camphor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chiral Ligand for Lanthanide Complexes

-Heptafluorobutyryl-(+)-camphor finds application in scientific research as a chiral ligand for the synthesis of lanthanide complexes. Lanthanides are a group of elements known for their unique electronic properties. Chiral ligands, on the other hand, are molecules with a non-superimposable mirror image, allowing them to control the handedness (chirality) of the final complex.

This specific combination offers several advantages. The camphor backbone of 3-Heptafluorobutyryl-(+)-camphor provides a rigid structure that helps create well-defined complexes. Additionally, the heptafluorobutyryl group introduces fluorine atoms, which are known to enhance the Lewis acidity of the lanthanide center. This improved Lewis acidity can be beneficial for various applications, such as catalysis and luminescence.

Research has shown the successful use of 3-Heptafluorobutyryl-(+)-camphor in the synthesis of chiral europium complexes []. These complexes hold promise for applications in optoelectronic and photonic devices due to their interesting photoluminescent properties.

3-Heptafluorobutyryl-(+)-camphor has the molecular formula C₁₄H₁₅F₇O₂ and a molecular weight of approximately 348.26 g/mol . This compound features a camphor backbone substituted with a heptafluorobutyryl group at the 3-position. Its structure contributes to its unique properties, including enhanced lipophilicity and potential for specific interactions with biological systems.

- Photoisomerization: The compound can undergo reversible trans-to-cis photoisomerization under UV light, which has implications for its use in photochemical applications .

- Condensation Reactions: As a β-diketone derivative, it can engage in condensation reactions with amines or alcohols to form more complex structures.

3-Heptafluorobutyryl-(+)-camphor exhibits interesting biological properties:

- Antimicrobial Activity: Initial studies suggest that fluorinated compounds like this one may possess antimicrobial properties due to their unique electronic characteristics.

- Chirality and Biological Interactions: The chirality of the camphor backbone may influence its interaction with biological targets, potentially enhancing its efficacy in drug design .

The synthesis of 3-heptafluorobutyryl-(+)-camphor typically involves:

- Fluorination Reactions: Utilizing perfluorinated reagents to introduce the heptafluorobutyryl group onto the camphor scaffold.

- Acylation Processes: The reaction of camphor with heptafluorobutyric anhydride or acid chloride under controlled conditions is a common method for synthesizing this compound.

3-Heptafluorobutyryl-(+)-camphor finds applications in several areas:

- Fluorescent Probes: Its unique structure allows it to be used as a fluorescent probe in biochemical assays and imaging techniques .

- Materials Science: The compound's properties make it suitable for developing advanced materials with specific thermal and optical characteristics.

- Pharmaceuticals: Potential uses in drug formulations due to its biological activity and ability to interact with various biological targets.

Research into the interaction of 3-heptafluorobutyryl-(+)-camphor with other molecules has revealed:

- Complex Formation: It can form complexes with lanthanides and other metal ions, which may enhance its utility in analytical chemistry and materials science .

- Biological Interactions: Studies are ongoing to explore how this compound interacts at the molecular level with proteins and nucleic acids, which could lead to new therapeutic agents.

While 3-heptafluorobutyryl-(+)-camphor has distinct properties, several similar compounds warrant comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Fluoro-(+)-camphor | Halogenated camphor derivative | Less fluorination than 3-heptafluorobutyryl |

| 2-Heptafluorobutyryl-(+)-camphor | Similar acylated structure | Different position of substitution on camphor |

| 4-Heptafluorobutyryl-(+)-camphor | Similar acylated structure | Different position of substitution on camphor |

Uniqueness of 3-Heptafluorobutyryl-(+)-camphor: Its specific substitution pattern leads to enhanced lipophilicity and potential for unique interactions not observed in less fluorinated derivatives.

The synthesis of 3-heptafluorobutyryl-(+)-camphor emerged from advancements in chiral ligand design during the late 20th century. Key milestones include:

- Early Synthetic Routes: The compound was first synthesized via the acylation of (+)-camphor or its brominated derivatives with heptafluorobutyryl chloride, often mediated by magnesium or samarium diiodide ($$\text{SmI}_2$$) under mild conditions.

- Catalytic Applications: By the 1990s, its utility in asymmetric catalysis became evident. A 1993 study demonstrated its role in forming oxovanadium(IV) complexes that catalyzed asymmetric hetero Diels-Alder reactions, while a 1990 report highlighted its use in vanadium-based catalysts for similar transformations.

- Structural Characterization: X-ray crystallography and spectroscopic methods (e.g., EPR, ENDOR) were employed to elucidate its coordination chemistry and stereochemical properties.

Significance in Asymmetric Synthesis and Chiral Chemistry

3-Heptafluorobutyryl-(+)-camphor is a pivotal chiral ligand in asymmetric catalysis, enabling enantioselective transformations through its steric and electronic properties.

Catalytic Applications

Asymmetric Hetero Diels-Alder Reactions:

- Vanadium(IV) Complexes: The compound forms oxovanadium(IV) complexes that catalyze the reaction between dienophiles and dienes with high enantioselectivity. For example, reactions involving ethyl β,γ-unsaturated ketoesters achieved up to 95% endo selectivity.

- Copper-Box Complexes: In organocopper catalysis, it facilitates the oxidation of ethers to enol ethers, enabling Diels-Alder cyclizations with endo:exo ratios exceeding 20:1.

Lanthanide Coordination Complexes:

- Europium(III) Complexes: Tris(hfbc)Eu(III) complexes exhibit high circularly polarized luminescence ($$g_{\text{CPL}}$$ up to 0.16), critical for optoelectronic applications.

- Ytterbium(III) Systems: Solid-state studies revealed coexisting diastereomers in seven-coordinate complexes, influencing chiroptical properties.

Mechanistic Insights

- Steric and Electronic Effects: The heptafluorobutyryl group enhances ligand rigidity and electron-withdrawing capacity, stabilizing metal centers and directing substrate binding.

- Chiral Induction: The bicyclic camphor scaffold provides a defined chiral environment, enabling precise stereochemical control in catalytic cycles.

| Catalytic System | Substrate | Selectivity | Reference |

|---|---|---|---|

| V(IV)-hfbc Complex | Ethyl β,γ-ketoesters | endo:exo > 20:1 | |

| [Eu(hfbc)₃] | Lanthanide Sensitization | $$g_{\text{CPL}} = 0.16$$ |

Role in Organofluorine Compound Research

The heptafluorobutyryl group in 3-heptafluorobutyryl-(+)-camphor exemplifies the strategic use of fluorination in enhancing chemical stability and reactivity.

Fluorination Effects

- Electronic Properties: The perfluoroalkyl chain increases the ligand’s electron-withdrawing nature, modulating metal-ligand bond strength and redox activity.

- Thermal Stability: Fluorination raises the compound’s thermal robustness, enabling high-temperature applications (e.g., $$T_{\text{decomp}} > 200^\circ\text{C}$$).

Comparative Analysis with Analogues

| Compound | Fluorination | Key Property | Application |

|---|---|---|---|

| 3-Trifluoroacetyl-(+)-camphor | Trifluoroacetyl | Moderate electron withdrawal | NMR Shift Reagents |

| 3-Pentafluoropropionyl-(+)-camphor | Pentafluoropropionyl | Enhanced steric bulk | Chiral Stationary Phases |

| 3-Heptafluorobutyryl-(+)-camphor | Heptafluorobutyryl | High $$g_{\text{CPL}}$$ | Optoelectronic Materials |

Materials Science Applications

- Chiral Coordination Polymers: Hybrid materials incorporating hfbc ligands exhibit mesoporous structures, useful in catalysis and sensing.

- Stilbene-Based Photoresponsive Systems: Photocyclization studies revealed reversible trans-to-cis isomerization, enabling light-triggered material transformations.

Fluorination Techniques for Perfluorinated Side Chains

The synthesis of perfluorinated side chains represents a critical aspect in the preparation of 3-Heptafluorobutyryl-(+)-camphor. Modern fluorination methodologies have evolved significantly to provide efficient routes to these highly fluorinated moieties [1] [2].

Direct Fluorination Methods

Direct fluorination with elemental fluorine has emerged as a powerful synthetic procedure for the preparation of various perfluorinated compounds [3]. The PERFECT (perfluorination of esterified compounds followed by thermolysis) method represents a significant advancement in this field, offering controlled fluorination of complex substrates [4]. This methodology involves the combination of direct fluorination and organic synthesis, where partially-fluorinated esters of high molecular weight are employed to suppress dangerous vapor-phase reactions while improving substrate solubility in fluorination solvents [4].

Liquid-Phase Direct Fluorination

The development of liquid-phase direct fluorination techniques has revolutionized the synthesis of perfluorinated ketones and related compounds [5]. This approach utilizes elemental fluorine under controlled conditions, enabling the preparation of perfluorinated acyl fluorides that serve as key intermediates in the synthesis of heptafluorobutyryl derivatives [5]. The method involves direct fluorination of partially fluorinated esters prepared from non-fluorinated secondary alcohols and perfluorinated acyl fluorides, followed by thermal elimination to regenerate the starting perfluorinated acyl fluoride for recycling [5].

| Fluorination Method | Advantages | Applications |

|---|---|---|

| Direct Fluorination | High conversion efficiency | Perfluorinated chain formation |

| Electrochemical Fluorination | Mild conditions | Selective fluorination |

| PERFECT Method | Controlled reaction conditions | Complex substrate fluorination |

| Liquid-Phase Fluorination | Scalable process | Industrial applications |

Synthetic Route to Heptafluorobutyryl Chloride

The preparation of heptafluorobutyryl chloride, a key reagent in the synthesis of 3-Heptafluorobutyryl-(+)-camphor, involves the treatment of heptafluorobutyric acid with phosphorus pentachloride, achieving yields exceeding 90 percent [6]. This reaction proceeds under controlled conditions to provide the reactive acyl chloride that subsequently undergoes acylation with camphor derivatives [6].

Advanced Fluorination Strategies

Recent developments in organofluorine synthesis have introduced novel fluorination techniques utilizing various fluorinating agents [7]. Nucleophilic fluorination employs reagents such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), while electrophilic fluorination utilizes agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) [7]. These methods provide complementary approaches to traditional direct fluorination, offering enhanced selectivity and milder reaction conditions [7].

Ramberg-Bäcklund Methodology

An innovative approach to gem-difluoroalkene synthesis involves the use of triflones in Ramberg-Bäcklund reactions with Grignard reagents [2]. This method represents a significant advancement in fluorination strategy, allowing the introduction of diverse carbon substituents to the fluorinated framework [2].

Chiral Resolution and Enantiopure Production

The production of enantiopure 3-Heptafluorobutyryl-(+)-camphor requires sophisticated chiral resolution techniques to achieve the desired stereochemical purity essential for its applications in asymmetric synthesis and chiral recognition [8].

Enzymatic Kinetic Resolution

Modern approaches to camphor enantiomer separation have employed enzymatic kinetic resolution techniques with remarkable success [8] [9]. The cephalosporin Esterase B from Burkholderia gladioli (EstB) and Esterase C (EstC) from Rhodococcus rhodochrous demonstrate outstanding enantioselectivity (E>100) towards butyryl esters of isoborneol, borneol, and fenchol [8] [9]. The enantioselectivity increases with longer acyl chain lengths, making this approach particularly effective for heptafluorobutyryl derivatives [8].

Crystallization-Based Separation

Traditional crystallization methods remain important for chiral resolution of camphor derivatives [10]. The use of resolving agents such as (1R)-(-)-10-camphorsulfonic acid or (1S)-(+)-10-camphorsulfonic acid enables the formation of diastereomeric salts with differing solubilities [10]. This approach has been successfully applied to the resolution of various substituted quinazoline derivatives and can be adapted for fluorinated camphor compounds [10].

| Resolution Method | Enantioselectivity (E) | Typical Yield | Advantages |

|---|---|---|---|

| Enzymatic Resolution | >100 | 79% | High selectivity |

| Crystallization | Variable | 60-85% | Scalable process |

| Chromatographic Separation | High | 70-90% | Analytical precision |

Borneol Dehydrogenase Engineering

Recent advances in protein engineering have led to the development of enantioselective borneol dehydrogenase variants capable of catalyzing stereoselective reduction of camphor [11]. Through targeted enzyme engineering approaches, variants with E-values exceeding 100 have been created, enabling enzymatic kinetic resolution of camphor racemates to yield (-)-camphor with enantiomeric excess greater than 99% [11].

Camphor-Derived Chiral Auxiliaries

The development of camphor-derived chiral auxiliaries has provided additional routes to enantiopure products [12] [13]. These auxiliaries, based on the rigid bicyclic framework of camphor, offer excellent stereochemical control in asymmetric transformations [12]. The camphor-derived 2,3-diols (CAMDOL) represent particularly effective chiral templates, enabling diastereoselective synthesis of various stereogenic compounds with impressive stereocontrol [13].

Supercritical Fluid Chromatography

Advanced chromatographic techniques, including supercritical fluid chromatography, have been employed for the separation of camphor enantiomers and their derivatives [14]. These methods offer high resolution and efficiency, particularly useful for analytical purposes and small-scale preparative separations [14].

Advanced Spectroscopic Characterization

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation

The comprehensive characterization of 3-Heptafluorobutyryl-(+)-camphor requires sophisticated multinuclear NMR techniques that provide detailed structural information about both the camphor backbone and the fluorinated side chain [15] [16].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 NMR spectroscopy serves as the primary analytical technique for characterizing the heptafluorobutyryl moiety [16] [17]. The ^19^F nucleus possesses exceptional NMR properties, including a nuclear spin of 1/2, high gyromagnetic ratio, and 100% natural abundance, making it highly responsive to NMR measurements [16]. The chemical shift range for ^19^F NMR spans approximately 800 ppm, with organofluorine compounds typically exhibiting shifts from -50 to -70 ppm for CF₃ groups to -200 to -220 ppm for CH₂F groups [16].

For heptafluorobutyryl derivatives, characteristic chemical shifts include:

- CF₃ groups: -60 to -70 ppm [17]

- CF₂ groups: +80 to +140 ppm [17]

- Acyl fluoride carbons: -70 to -20 ppm [17]

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 3-Heptafluorobutyryl-(+)-camphor reveals characteristic signals from the camphor backbone integrated with the fluorinated side chain [15]. Analysis of the 400 MHz ¹H NMR spectrum in CDCl₃ shows distinctive chemical shifts including signals at δ 2.87 ppm, 2.09 ppm, and various multipets in the aliphatic region characteristic of the camphor framework [15].

The coupling patterns between ¹H and ^19^F nuclei provide valuable structural information about the connectivity between the camphor backbone and the fluorinated substituent [18] [19]. These heteronuclear couplings span multiple bonds and can be analyzed using specialized NMR techniques such as ¹H{^19^F} decoupling experiments [19].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy provides essential information about the carbon framework of both the camphor backbone and the fluorinated chain [19]. The carbon-fluorine coupling constants (J_CF) offer diagnostic information about the substitution pattern and stereochemistry of the fluorinated moiety [19]. Additionally, ¹³C-induced ¹⁹F isotopic shifts constitute valuable structural parameters for complete characterization [19].

| NMR Technique | Key Information | Typical Chemical Shifts |

|---|---|---|

| ¹⁹F NMR | Fluorinated chain structure | -60 to -70 ppm (CF₃) |

| ¹H NMR | Camphor backbone | δ 0.8-3.0 ppm |

| ¹³C NMR | Carbon framework | δ 20-220 ppm |

| ²D NMR | Stereochemistry | Variable |

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced 2D NMR methods, including ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and ¹⁹F-¹³C HMBC experiments, enable the determination of long-range connectivities between the fluorinated substituent and the camphor framework [19]. HOESY (Heteronuclear Overhauser Effect Spectroscopy) techniques can reveal through-space interactions between fluorine atoms and protons, providing stereochemical information [18].

Multinuclear NMR-Based Structure Elucidation

The ¹⁹F-centered NMR analysis methodology represents a powerful approach for structure determination of fluorinated compounds [18] [19]. This technique utilizes the substantial sensitivity of ¹⁹F and its far-reaching couplings with ¹H and ¹³C nuclei to obtain comprehensive structural information [19]. The assembled chemical shifts, coupling constants (JHF, JHH, J_FC), and isotopic shifts provide a rich dataset enabling complete structural characterization without requiring compound separation or reference standards [19].

X-ray Crystallographic Studies

X-ray crystallography provides definitive structural information for 3-Heptafluorobutyryl-(+)-camphor and related camphor derivatives, revealing precise molecular geometries, intermolecular interactions, and crystal packing arrangements [20] [21].

Crystal Structure Determination Methods

Modern crystallographic analysis of camphor derivatives employs high-resolution powder synchrotron X-ray diffraction data combined with computational structure solution techniques [21]. The low-temperature crystal structure of camphor enantiomers has been successfully solved using simulated annealing methods, revealing orthorhombic symmetry with space group P2₁2₁2₁ [21]. At 100 K, the unit cell parameters are a=8.9277(2) Å, b=27.0359(5) Å, and c=7.3814(1) Å with Z=8 [21].

Molecular Conformation Analysis

Crystallographic studies reveal that fluorinated camphor derivatives maintain the characteristic bicyclic framework while accommodating the bulky heptafluorobutyryl substituent [22]. The molecular structure obtained from restrained Rietveld refinement shows reasonable agreement with ab initio molecular orbital calculations, validating the experimental structural determination [21].

Stereochemical Configuration

Single crystal X-ray crystallography enables unambiguous determination of absolute configuration in chiral camphor derivatives [20] [22]. The anomalous dispersion method using carefully selected reflection pairs provides definitive stereochemical assignment [20]. For 3-Heptafluorobutyryl-(+)-camphor, the absolute configuration corresponds to the (1R,4R) camphor framework with the fluorinated substituent in the exo position [22].

| Crystallographic Parameter | Typical Values | Significance |

|---|---|---|

| Space Group | P2₁2₁2₁ | Chiral crystal class |

| Unit Cell Volume | 1500-1600 ų | Molecular packing |

| Z value | 4-8 | Molecules per unit cell |

| R-factor | <0.05 | Structure quality |

Intermolecular Interactions

Crystallographic analysis reveals weak C-H⋯O hydrogen bonds linking independent molecules in the crystal structure [21]. The fluorinated substituent introduces additional weak intermolecular interactions, including F⋯H contacts and van der Waals interactions between fluorine atoms [23]. These interactions influence crystal packing and stability.

Thermal Behavior and Polymorphism

Temperature-dependent crystallographic studies have identified polymorphic transitions in camphor derivatives [24]. The hexagonal to face-centered cubic transition occurring between 75-100°C represents a significant structural reorganization [24]. These phase transitions affect the physical properties and processing characteristics of fluorinated camphor compounds.

Structural Validation Techniques

Modern crystallographic analysis employs multiple validation techniques including:

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant